Tubulysin A

描述

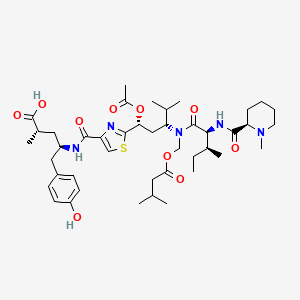

Tubulysin A is a diester and a carboxylic acid.

This compound is a natural product found in Archangium gephyra with data available.

作用机制

Target of Action

Tubulysin A, an antimitotic tetrapeptide, primarily targets tubulin , a protein that forms the cytoskeleton and mitotic machinery of dividing cells . Tubulin is a major target for anticancer drug discovery due to the enhanced proliferation of cancer cells in comparison to healthy and nonproliferating cells .

Mode of Action

This compound interacts with tubulin by inhibiting its polymerization . This interaction leads to the rapid disintegration of the cytoskeleton and mitotic machinery of dividing cells . The compound’s potent microtubule inhibition capabilities result in the induction of apoptosis, or programmed cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the microtubule assembly process . By inhibiting tubulin polymerization, this compound disrupts the formation of microtubules, structures essential for cell division, transport, and structure maintenance . This disruption leads to cell cycle arrest in the G2/M phase and eventually causes cell death by apoptosis .

Pharmacokinetics

This compound has shown potent antiproliferative activity against a variety of cancer cells, suggesting it may have favorable bioavailability .

Result of Action

The primary result of this compound’s action is the induction of apoptosis in cancer cells . By disrupting microtubule formation, this compound causes cell cycle arrest and triggers the apoptotic process . This leads to potent antiproliferative activity against human cancer cells, including drug-resistant cells .

Action Environment

The action of this compound can be influenced by various environmental factors. It’s worth noting that this compound was originally isolated from myxobacteria, suggesting that its production and activity may be influenced by microbial environmental conditions .

生化分析

Biochemical Properties

Tubulysin A shows potent antiproliferative activity in a panel of human cancer cell lines . It interacts with microtubules, leading to their depolymerization . This interaction disrupts the normal function of microtubules in cell division, leading to mitotic arrest .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It induces apoptosis in cancer cells but not in normal cells . It also shows significant potential antiangiogenic properties in several in vitro assays .

Molecular Mechanism

The mechanism of action of this compound involves the disruption of microtubule dynamics, leading to the collapse of the cytoskeleton and resulting in apoptotic cell death . It exerts its effects at the molecular level by binding to tubulin, a protein that forms microtubules, and inhibiting its polymerization .

Temporal Effects in Laboratory Settings

It has been observed that this compound retains its activity even in multidrug-resistant cell lines .

Dosage Effects in Animal Models

The maximum tolerated dose of this compound in nude mice administered in three weekly doses is 0.05 mg/kg; doses above this resulted in treatment-related deaths .

Metabolic Pathways

This compound is biosynthesized by a mixed nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) system .

Transport and Distribution

It is known that this compound is generally administered intravenously, and it is distributed to the whole body, including tissues with aplenty blood flow, like the liver .

Subcellular Localization

Given its mechanism of action, it is likely that it localizes to areas where microtubules are abundant, such as the cytoplasm and the mitotic spindle during cell division .

生物活性

Tubulysin A is a natural product derived from myxobacteria, specifically Angiococcus disciformis and Archangium gephyra. It belongs to the tubulysin family, which is known for its potent cytotoxic properties and ability to disrupt microtubule dynamics. This compound has garnered attention for its potential as an anticancer agent due to its mechanism of action, which involves the depolymerization of microtubules and induction of mitotic arrest in cancer cells.

This compound exerts its biological effects primarily through microtubule depolymerization . This action disrupts the normal function of the mitotic spindle during cell division, leading to cell cycle arrest and apoptosis in cancer cells. Studies have demonstrated that exposure to this compound results in significant alterations in microtubule organization, characterized by the formation of multipolar spindles and eventual cell death .

Anticancer Efficacy

The efficacy of this compound has been evaluated in various cancer cell lines. Notably, it has shown potent antiproliferative activity against ovarian cancer (1A9 cells) and breast cancer (MCF-7 cells), with IC50 values indicating high potency. For instance, this compound has demonstrated an IC50 value as low as 0.00065 µM against MCF-7 cells, showcasing its potential as a lead compound for developing new anticancer therapies .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of tubulysin analogs has revealed critical insights into how modifications can enhance or diminish biological activity. For example, the presence of specific functional groups at designated positions on the tubulysin scaffold significantly influences its cytotoxicity. The incorporation of a basic tertiary amine at the N-terminus has been shown to be essential for maintaining activity .

Comparative Biological Activity

A comparative analysis of this compound with other members of the tubulysin family indicates that while all tubulysins exhibit similar mechanisms, their potency can vary significantly. The following table summarizes the IC50 values for various tubulysins:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 | 0.00065 |

| Tubulysin D | KB-V1 | 0.31 |

| Tubulysin U | MCF-7 | 0.0004 |

| Tubulysin V | MCF-7 | 0.12 |

This data illustrates that this compound is among the most potent analogs within this class, making it a promising candidate for further development .

In Vitro Studies

In vitro studies have confirmed that this compound leads to significant mitotic arrest in treated cells. For example, a study reported that a 4-hour exposure to this compound resulted in disrupted microtubule organization in tumor cells, further supporting its role as a microtubule-targeting agent .

In Vivo Studies

While most studies have focused on in vitro evaluations, preliminary in vivo studies suggest that this compound may also exhibit antitumor activity in animal models. These findings warrant further investigation into its pharmacokinetics and therapeutic potential.

Resistance Mechanisms

Interestingly, research has indicated that tubulysins can evade recognition by multidrug resistance (MDR) efflux pumps, which are often responsible for treatment failure in cancer therapies. This characteristic positions tubulin inhibitors like this compound as viable options for overcoming drug resistance commonly observed with conventional chemotherapeutics .

科学研究应用

Anticancer Properties

Tubulysin A exhibits remarkable antiproliferative activity across a range of human cancer cell lines, including those resistant to multiple drugs. Its ability to induce apoptosis selectively in cancer cells while sparing normal cells highlights its therapeutic potential.

Antiangiogenic Activity

In addition to its cytotoxic effects, this compound has demonstrated significant antiangiogenic properties. It inhibits the formation of new blood vessels, which is a critical factor in tumor growth and metastasis:

- In Vitro Studies : TubA has shown efficacy in various assays designed to evaluate angiogenesis, suggesting its potential as a therapeutic agent against tumor vascularization .

- Preclinical Models : Animal studies have further supported these findings, indicating that tubA can impede tumor growth by targeting angiogenic processes .

Drug Delivery Systems

Recent advancements have focused on enhancing the delivery and effectiveness of this compound through novel drug conjugates:

Peptide-Drug Conjugates (PDCs)

The development of PDCs that incorporate tubulysin analogs has opened new avenues for targeted cancer therapy:

- Bombesin-Tubulysin Conjugates : Research has explored conjugating tubulin analogs with bombesin, a peptide known for its affinity to certain cancer cell types. This approach aims to improve the specificity and efficacy of tubA against tumors expressing bombesin receptors .

- Enhanced Stability and Efficacy : Synthetic derivatives like tubugi-1 have been developed to improve the stability and bioavailability of tubulysins while retaining their potent anticancer activity .

Clinical Potential and Challenges

Despite the promising applications of this compound, several challenges remain:

- Therapeutic Window : The narrow therapeutic window observed with tubA limits its use as a standalone treatment; therefore, strategies such as antibody-drug conjugates (ADCs) are being investigated to mitigate toxicity while enhancing efficacy .

- Synthesis and Production : Large-scale production remains a hurdle due to the complexity of synthesizing tubulysins. Ongoing research aims to optimize synthetic routes and fermentation processes for better yield .

Case Studies and Research Findings

化学反应分析

Regioselective and Diastereoselective Bond Formation

Ester Hydrolysis and Stability

-

The acetate group in Tuv is prone to enzymatic hydrolysis (in vivo), reducing cytotoxicity .

-

Carbamate Replacement : Substituting the acetate with a carbamate (using ClCO<sub>2</sub>R) enhances hydrolytic stability while retaining potency (IC<sub>50</sub> = 0.8–1.2 nM) .

N-Terminal Modifications

-

Cyclic vs. Acyclic Monomers : Cyclic N-termini (e.g., benzotriazole) improve cytotoxicity (IC<sub>50</sub> = 0.4 nM vs. 1.2 nM for acyclic) .

-

Mep Residue : Removal of the N-methyl group reduces activity by >100-fold, underscoring its role in tubulin binding .

C-Terminal Modifications

| Modification | Cytotoxicity (IC<sub>50</sub>, nM) | MDR1 Resistance Ratio |

|---|---|---|

| Tup (α-methyl pyrrolidine) | 0.3 | 1.1 |

| Benzotriazole | 1.5 | 1.3 |

| Doe Amine | 15.0 | 2.5 |

Antibody-Drug Conjugate (ADC) Linker Chemistry

-

Site-Specific Conjugation : Conjugation at trastuzumab’s 334C position reduces metabolic cleavage of the Tuv acetate (plasma t<sub>1/2</sub> increased from 24 h to 72 h) .

-

Hydrophobic Interaction Chromatography (HIC) : Correlates ADC stability with linker accessibility; mutants with lower HIC retention exhibit slower ester hydrolysis .

Acetate Isosteres

-

Carbamate Installation : Reacting Tuv-OH with ClCO<sub>2</sub>Bn under Schotten-Baumann conditions yields stable analogs (IC<sub>50</sub> = 1.0 nM vs. 0.3 nM for acetate) .

-

Ketone Derivatives : Replacement of Tuv acetate with ketones (via oxidation) reduces potency by 10–30× but serves as precursors for further modifications .

Green Chemistry and Scalability

属性

IUPAC Name |

(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-4-methyl-3-[3-methylbutanoyloxymethyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-5-(4-hydroxyphenyl)-2-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H65N5O10S/c1-10-27(6)38(46-40(53)34-13-11-12-18-47(34)9)42(54)48(24-57-37(51)19-25(2)3)35(26(4)5)22-36(58-29(8)49)41-45-33(23-59-41)39(52)44-31(20-28(7)43(55)56)21-30-14-16-32(50)17-15-30/h14-17,23,25-28,31,34-36,38,50H,10-13,18-22,24H2,1-9H3,(H,44,52)(H,46,53)(H,55,56)/t27-,28-,31+,34+,35+,36+,38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBEDDHUHZBDXGB-OEJISELMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N(COC(=O)CC(C)C)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=C(C=C2)O)CC(C)C(=O)O)OC(=O)C)C(C)C)NC(=O)C3CCCCN3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N(COC(=O)CC(C)C)[C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C[C@H](C)C(=O)O)OC(=O)C)C(C)C)NC(=O)[C@H]3CCCCN3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H65N5O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90478254 | |

| Record name | Tubulysin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

844.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205304-86-5 | |

| Record name | Tubulysin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205304865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tubulysin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tubulysin a | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TUBULYSIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9RP3ADE9Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。